N-Hydroxy-8-methoxy-2-oxo-2H-1-benzopyran-3-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-8-methoxy-2-oxo-2H-1-benzopyran-3-carboxamide typically involves the reaction of 7-hydroxy-8-methoxy-2-oxo-2H-1-benzopyran-6-carboxaldehyde with appropriate reagents. One common method is the Hantzsch reaction, where the aldehyde reacts with ethyl acetoacetate and ammonia to yield the desired product . The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as using environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions: N-Hydroxy-8-methoxy-2-oxo-2H-1-benzopyran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its hydroxy derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
Scientific Research Applications
N-Hydroxy-8-methoxy-2-oxo-2H-1-benzopyran-3-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It has been investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Industry: It is used in the synthesis of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Hydroxy-8-methoxy-2-oxo-2H-1-benzopyran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reducing inflammation or preventing the growth of cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-Hydroxy-8-methoxy-2-oxo-2H-1-benzopyran-3-carboxamide can be compared with other similar compounds, such as:
7-Hydroxy-8-methoxy-2-oxo-2H-1-benzopyran-6-carboxaldehyde: A precursor in the synthesis of the target compound.
Coumarin: A naturally occurring benzopyran with anticoagulant properties.
Warfarin: A synthetic derivative of coumarin used as an anticoagulant.
Properties
CAS No. |
89228-61-5 |
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Molecular Formula |
C11H9NO5 |
Molecular Weight |
235.19 g/mol |
IUPAC Name |
N-hydroxy-8-methoxy-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C11H9NO5/c1-16-8-4-2-3-6-5-7(10(13)12-15)11(14)17-9(6)8/h2-5,15H,1H3,(H,12,13) |
InChI Key |
SFCLETIBWZRWHD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NO |
Origin of Product |
United States |
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